4-(3,5-Dimethoxyphenyl)thian-4-ol
Description
4-(3,5-Dimethoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated thiacyclohexane) substituted with a hydroxyl group at the 4-position and a 3,5-dimethoxyphenyl moiety. The methoxy groups on the aromatic ring contribute to its electronic profile, enhancing solubility in polar solvents and influencing reactivity in synthetic applications.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-15-11-7-10(8-12(9-11)16-2)13(14)3-5-17-6-4-13/h7-9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIXDMLIOGIWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3,5-Dimethoxyphenyl)thian-4-ol” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of “this compound” is scaled up from laboratory methods, ensuring consistency and purity. The process involves large-scale reactors, continuous monitoring, and quality control to meet industrial standards. The exact methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
“4-(3,5-Dimethoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
“4-(3,5-Dimethoxyphenyl)thian-4-ol” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “4-(3,5-Dimethoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various effects, such as inhibition or activation of specific pathways, modulation of gene expression, or alteration of cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Thiazole Derivatives
- 4-(3,4-Dimethoxyphenyl)-2-(3-iodo-5-nitrophenyl)thiazole (C₁₇H₁₃IN₂O₄S): This thiazole derivative shares the 3,5-dimethoxyphenyl substituent but differs in its five-membered thiazole core (containing nitrogen and sulfur). The presence of a nitro group and iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions .
- 2-(3-Bromophenyl)-4-(3,5-dimethoxyphenyl)thiazole (C₁₇H₁₄BrNO₂S): The bromine substituent offers a handle for further functionalization, while the thiazole core imparts rigidity compared to the more flexible thiane ring in 4-(3,5-Dimethoxyphenyl)thian-4-ol .
Key Difference : Thiazole derivatives exhibit greater aromaticity and planarity, favoring π-stacking interactions in materials applications, whereas the saturated thiane ring in this compound may enhance solubility and conformational flexibility .
Triazole Derivatives
- 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles: These compounds feature a triazole core with multiple methoxy groups.
Substituent Effects
- Methoxy vs. Methylthio Groups: Phenol, 3,5-dimethyl-4-(methylthio)-, methyl (C₁₀H₁₄OS) replaces methoxy with a methylthio group. The thioether’s weaker electron-donating capacity (-SMe) compared to methoxy (-OMe) reduces resonance stabilization but increases lipophilicity, impacting bioavailability .
- Halogenated Analogues : Derivatives like 2-(3-iodo-5-nitrophenyl)thiazole incorporate halogens and nitro groups, which significantly alter electronic properties and reactivity. For example, iodine facilitates radio-labeling, while nitro groups enhance electrophilicity for nucleophilic substitution reactions .
Physicochemical Properties
| Property | This compound | Thiazole Analogues | Phenol, 3,5-dimethyl-4-(methylthio)- |
|---|---|---|---|
| Aromaticity | Non-aromatic (saturated ring) | Aromatic (thiazole) | Aromatic (phenol derivative) |
| Solubility | Moderate (polar solvents) | Low (rigid core) | High (lipophilic -SMe group) |
| Electron Effects | Strong -OMe donor | Moderate (-OMe, -NO₂ mix) | Weak -SMe donor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
